molecular formula C13H10N4O4S B2670318 N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-44-9

N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2670318
CAS No.: 532965-44-9
M. Wt: 318.31
InChI Key: RSQHLNWICYCSIE-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. As a member of the thiazolopyrimidine family, this bicyclic heterocyclic system is recognized as a structural analog of biogenic purine bases and is consistently investigated as a potential purine antagonist . This scaffold is a key chemical building block for numerous compounds that play important roles in the functioning of biologically active molecules . The compound serves as a crucial precursor for synthesizing novel bioactive molecules with a diverse range of potential biological activities. Thiazolo[3,2-a]pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potent antitubercular activity against Mycobacterium tuberculosis in preliminary in vitro evaluations . The core structure is also associated with a broad pharmacological profile, including reported anti-inflammatory, antifungal, antiviral, antioxidant, and antitumor properties in related analogs . The mechanism of action for this class of compounds often involves interaction with specific biological targets. Research suggests that such molecules can function as enzyme inhibitors, including potential inhibition of acetylcholinesterase, CDC25B phosphatase, and Bcl-2 family proteins, based on studies of closely related structures . The presence of the 2-nitrophenyl carboxamide substituent on the thiazolopyrimidine core may influence the compound's electronic properties and binding affinity, making it a valuable template for exploring structure-activity relationships in hit-to-lead optimization campaigns . Research Applications: •  Medicinal Chemistry: A versatile scaffold for the design and synthesis of new antimicrobial and antitubercular agents . •  Drug Discovery: Serves as a key intermediate for developing purine antagonists and enzyme inhibitors . •  Chemical Biology: Useful as a tool compound for probing biological pathways and target engagement. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S/c18-11(15-9-3-1-2-4-10(9)17(20)21)8-7-14-13-16(12(8)19)5-6-22-13/h1-4,7H,5-6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQHLNWICYCSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with a thiazolopyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolopyrimidines.

Scientific Research Applications

N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Substituent (Position) Melting Point (°C) Yield (%) IR (C=O stretch, cm⁻¹) Reference
Target Compound 2-Nitrophenyl Not Reported Not Reported Not Reported
Ethyl-2-nitrophenyl derivative (4c) 2-Nitrophenyl (carboxylate) 182–184 39 1640
Ethyl-3-nitrophenyl derivative (4i) 3-Nitrophenyl (carboxylate) 211–213 71 1628.4
N-(3,4-Difluorophenyl) derivative 3,4-Difluorophenyl Not Reported Not Reported Not Reported
5-(4-Methoxyphenyl)-7-methyl derivative 4-Methoxyphenyl Not Reported Not Reported 1630.6 (C=O)

Key Observations :

  • Nitro Substituent Position : The 3-nitrophenyl derivative (4i) exhibits a higher melting point (211–213°C) compared to the 2-nitrophenyl analogue (4c, 182–184°C), likely due to differences in molecular symmetry and packing efficiency influenced by nitro group orientation .
  • Yield Trends : The 3-nitrophenyl derivative (71% yield) is synthesized more efficiently than the 2-nitrophenyl analogue (39%), suggesting steric or electronic factors favor cyclization at the meta position .

Spectroscopic and Structural Comparisons

NMR and IR Data :

  • Carboxamide NH Resonance : In the 2-nitrophenyl derivative (4c), the NH proton appears at δ 9.10 ppm (DMSO-d₆), slightly downfield compared to the 3-nitrophenyl analogue (δ 8.35 ppm, 4i), indicating stronger hydrogen bonding or electron withdrawal in the ortho position .
  • C=O Stretching : IR spectra for carboxylate derivatives (e.g., 4i) show C=O stretches near 1628–1640 cm⁻¹, consistent with conjugated carbonyl groups. The carboxamide C=O in the target compound is expected to absorb at similar frequencies .

Crystal Packing :
While crystal data for the target compound are unavailable, the ethyl 7-methyl-3-oxo-5-phenyl derivative () reveals a puckered thiazolo pyrimidine core with dihedral angles of 80.94° between the fused ring and substituted benzene. This suggests that bulky substituents (e.g., nitro groups) may further distort the molecular geometry, affecting intermolecular interactions .

Antimicrobial Activity :

  • Ethyl-2-nitrophenyl derivative (4c) and ethyl-3-nitrophenyl derivative (4i) were tested against bacterial and fungal strains, with 4i showing moderate activity (MIC: 16–32 µg/mL) compared to 4c (MIC: 32–64 µg/mL). The enhanced activity of 4i may arise from improved solubility or target binding due to nitro group positioning .
  • Methoxy vs. Nitro Substituents : The 4-methoxyphenyl derivative () lacks antimicrobial data but is hypothesized to exhibit reduced activity compared to nitro derivatives due to electron-donating effects, which may diminish interactions with microbial targets .

Biological Activity

N-(2-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

N 2 nitrophenyl 5 oxo 2H 3H 5H 1 3 thiazolo 3 2 a pyrimidine 6 carboxamide\text{N 2 nitrophenyl 5 oxo 2H 3H 5H 1 3 thiazolo 3 2 a pyrimidine 6 carboxamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. Specifically, compounds with a nitrophenyl substituent have shown significant cytotoxicity against various cancer cell lines:

  • Cervical Adenocarcinoma (M-HeLa) : Compounds demonstrated high efficiency against M-HeLa cells with low toxicity towards normal liver cells. The nitrophenyl group at the C5 position was crucial for enhancing cytotoxicity compared to standard treatments like Sorafenib .
  • Prostate Adenocarcinoma (PC3) : Some derivatives exhibited moderate activity against PC3 cell lines while maintaining selectivity for normal cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . In vitro tests have shown that derivatives possess varying degrees of activity against a range of pathogens:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives displayed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .
  • Biofilm Formation Inhibition : The active derivatives were effective in inhibiting biofilm formation of pathogenic bacteria, which is critical for preventing chronic infections .

Other Biological Activities

In addition to antitumor and antimicrobial effects, thiazolo[3,2-a]pyrimidine derivatives have been investigated for:

  • Antidiabetic Activity : Some studies suggest potential antidiabetic properties through mechanisms involving glucose metabolism modulation.
  • Antifungal Activity : Preliminary results indicate effectiveness against various fungal strains, warranting further exploration in clinical settings.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Substituent PositionBiological ActivityNotes
C5High cytotoxicityEssential for activity against M-HeLa
C6Moderate activityVariants with acetyl groups showed improved selectivity
Nitrophenyl GroupEnhanced potencyCorrelates with increased cytotoxicity in cancer models

Case Studies

  • Cytotoxicity Assessment :
    • A study compared the cytotoxic effects of various thiazolo[3,2-a]pyrimidine derivatives on M-HeLa cells versus Chang liver cells. The leading compound demonstrated twice the efficacy of Sorafenib in inhibiting cancer cell proliferation while sparing normal cells .
  • Antimicrobial Testing :
    • In a series of antimicrobial evaluations, a derivative with a nitrophenyl substituent showed significant inhibition zones against multiple bacterial strains. This study emphasized the importance of functional groups in enhancing antimicrobial efficacy .

Q & A

Q. Optimization considerations :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reflux at 80–100°C ensures complete cyclization without decomposition .

How can microwave-assisted synthesis improve the yield and purity of this compound?

Advanced Research Question
Microwave-assisted synthesis enhances reaction efficiency by:

  • Reducing reaction time : From 8–10 hours (traditional reflux) to 30–60 minutes .
  • Increasing yield : Reported improvements from 65% to >85% due to uniform heating and reduced side reactions.
  • Enhancing purity : Reduced byproduct formation (e.g., nitro-group reduction byproducts) via precise temperature control .

Methodology : Use sealed vessels with microwave irradiation (300–500 W) and monitor progress via TLC or HPLC .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Advanced Research Question

  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between aromatic rings) and validates hydrogen-bonding networks .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., nitro group at C2 of phenyl) and detect tautomeric forms .
  • Mass spectrometry (HRMS) : Validates molecular weight (C13_{13}H10_{10}N4_{4}O4_{4}S; calc. 342.05) and detects fragmentation patterns .

Case study : X-ray data revealed a flattened boat conformation in the pyrimidine ring, critical for docking studies .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies in IC50_{50} values (e.g., anticancer activity) often arise from:

  • Assay variability : Cell line specificity (e.g., glioblastoma vs. melanoma) and incubation times.
  • Compound purity : HPLC-validated purity (>95%) is essential; impurities may skew results .

Q. Methodological solutions :

  • Standardized protocols : Use NIH/ATCC cell lines and MTT assays with triplicate replicates.
  • Dose-response validation : Compare activity across multiple concentrations (1–100 µM) .

What computational methods predict the binding affinity of this compound with biological targets?

Advanced Research Question

  • Molecular docking (AutoDock/Vina) : Identifies potential interactions with kinases or DNA topoisomerases. The nitro group often forms π-π stacking with aromatic residues (e.g., Tyr in EGFR) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories.
  • Surface plasmon resonance (SPR) : Validates binding kinetics (e.g., KD_D = 2.5 µM for Bcl-2 inhibition) .

How does the nitro group influence the compound’s stability under varying storage conditions?

Advanced Research Question
The nitro group confers:

  • Light sensitivity : Degrades via photolytic cleavage; store in amber vials at -20°C.
  • Hydrolytic stability : Stable in pH 4–7 buffers but degrades in alkaline conditions (pH >9) .

Analytical validation : Monitor degradation via HPLC (retention time shifts) and IR (loss of NO2_2 peaks at 1520 cm1^{-1}) .

What strategies optimize derivatization of this compound for enhanced bioavailability?

Advanced Research Question

  • Prodrug design : Introduce acetyl or PEG groups at the carboxamide to improve solubility.
  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.3 mg/mL vs. 0.5 mg/mL for free base) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release .

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